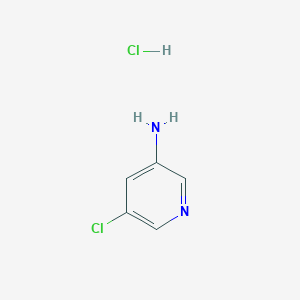

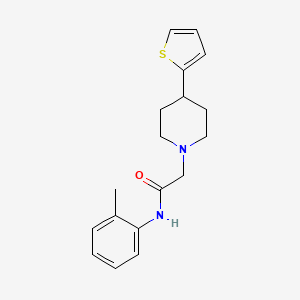

![molecular formula C6H11NO B2360010 (1S,6R)-8-Oxa-3-azabiciclo[4.2.0]octano CAS No. 2044705-89-5](/img/structure/B2360010.png)

(1S,6R)-8-Oxa-3-azabiciclo[4.2.0]octano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,6R)-8-Oxa-3-azabicyclo[420]octane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Aplicaciones Científicas De Investigación

(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable scaffold for the synthesis of bioactive molecules. Research has shown that similar bicyclic compounds are used as key synthetic intermediates in drug discovery and development .

Mecanismo De Acción

Mode of Action

The mode of action of (1S,6R)-8-Oxa-3-azabicyclo[42It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other bicyclic compounds, it may influence pathways involving cyclic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of (1S,6R)-8-Oxa-3-azabicyclo[42Given the lack of information about its targets and mode of action, it’s difficult to predict its effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane. Specific details about how these factors affect the compound are currently unknown .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane can be achieved through several methods. One notable approach involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This method is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2, allowing for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and tandem reactions can be scaled up for industrial applications, ensuring the efficient and cost-effective production of (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane.

Análisis De Reacciones Químicas

Types of Reactions: (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. The tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction is a key transformation for this compound .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2. These reagents facilitate the oxidation and rearrangement processes necessary for constructing the bicyclic scaffold .

Major Products Formed: The major products formed from these reactions include various analogs of the 8-oxabicyclo[3.2.1]octane scaffold, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

Similar Compounds:

- 2-Azabicyclo[3.2.1]octane

- 8-Azabicyclo[3.2.1]octane

Uniqueness: (1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This dual functionality provides distinct chemical properties and reactivity compared to other similar compounds, such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane .

Propiedades

IUPAC Name |

(1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-3-6-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNDFJVXTXKBGO-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]2[C@H]1CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol](/img/structure/B2359930.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)

![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)

![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2359948.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2359949.png)

![1-(p-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2359950.png)